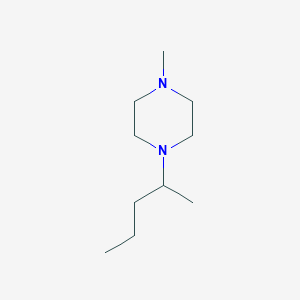
1-Methyl-4-(pentan-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(pentan-2-yl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by a methyl group at the 1-position and a pentan-2-yl group at the 4-position of the piperazine ring. Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(pentan-2-yl)piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Reductive amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent to form the piperazine ring.
Nucleophilic substitution: This method involves the reaction of a halogenated compound with an amine to form the piperazine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-(pentan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, amines.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
1-Methyl-4-(pentan-2-yl)piperazine has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(pentan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological macromolecules, such as enzymes and receptors, leading to modulation of their activity . The exact mechanism depends on the specific application and the biological target involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylpiperazine: Similar structure but lacks the pentan-2-yl group.
4-(Pentan-2-yl)piperazine: Similar structure but lacks the methyl group.
1,4-Dimethylpiperazine: Similar structure but has two methyl groups instead of a methyl and a pentan-2-yl group.
Uniqueness
1-Methyl-4-(pentan-2-yl)piperazine is unique due to the presence of both a methyl group and a pentan-2-yl group on the piperazine ring. This unique substitution pattern can lead to distinct chemical and biological properties compared to other piperazine derivatives .
Propriétés
Numéro CAS |
58910-33-1 |
|---|---|
Formule moléculaire |
C10H22N2 |
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
1-methyl-4-pentan-2-ylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-4-5-10(2)12-8-6-11(3)7-9-12/h10H,4-9H2,1-3H3 |
Clé InChI |
HPJYPDPTQDIPFP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)N1CCN(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


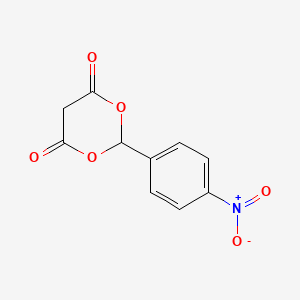
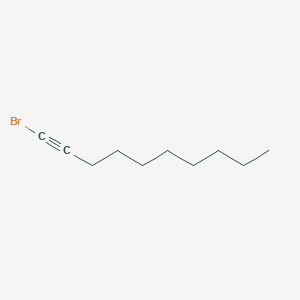
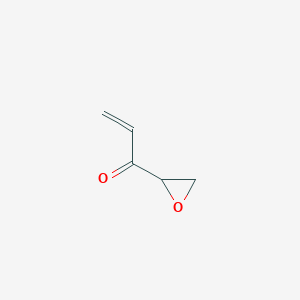
![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)
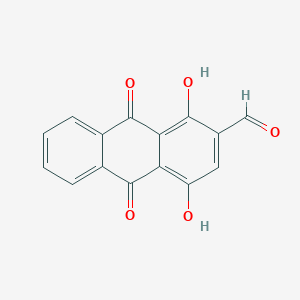
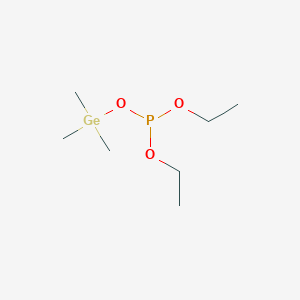
![2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)](/img/structure/B14624888.png)
![2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate](/img/structure/B14624890.png)
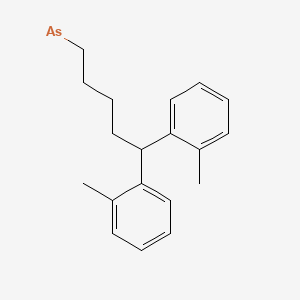


![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14624906.png)

![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)
